molecular formula C18H42O6Si2 B14119569 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane

3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane

Cat. No.: B14119569
M. Wt: 410.7 g/mol
InChI Key: FGLWTMCIPQKWOR-UHFFFAOYSA-N
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Description

3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane is a versatile organosilicon compound known for its unique chemical properties and wide range of applications. This compound is characterized by its silane functional groups, which make it highly reactive and suitable for various industrial and scientific purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane typically involves the reaction of diethoxy(methyl)silane with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

Diethoxy(methyl)silane+Propylene oxideThis compound\text{Diethoxy(methyl)silane} + \text{Propylene oxide} \rightarrow \text{this compound} Diethoxy(methyl)silane+Propylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as amino or epoxy groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Various reagents like amines or epoxides under controlled temperature and pressure.

Major Products

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane has numerous applications in scientific research, including:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

    Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, to improve their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s silane groups react with hydroxyl groups on surfaces, forming strong covalent bonds. This interaction enhances the adhesion and stability of the modified materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Glycidoxypropylmethyldiethoxysilane
  • 3-Aminopropyl(diethoxy)methylsilane
  • Diethoxy(3-glycidyloxypropyl)methylsilane

Uniqueness

Compared to similar compounds, 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane offers unique advantages, such as:

  • Enhanced Reactivity : The presence of multiple ethoxy groups increases its reactivity, making it suitable for a wider range of applications.
  • Versatility : Its ability to undergo various chemical reactions allows for extensive functionalization and customization.
  • Improved Stability : The compound’s siloxane bonds provide enhanced thermal and chemical stability, making it ideal for demanding applications.

Properties

Molecular Formula

C18H42O6Si2

Molecular Weight

410.7 g/mol

IUPAC Name

3-[2-[3-[diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane

InChI

InChI=1S/C18H42O6Si2/c1-7-21-25(5,22-8-2)17-11-13-19-15-16-20-14-12-18-26(6,23-9-3)24-10-4/h7-18H2,1-6H3

InChI Key

FGLWTMCIPQKWOR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(CCCOCCOCCC[Si](C)(OCC)OCC)OCC

Origin of Product

United States

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